molecular formula C7H4ClN3O2 B2992484 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1505900-70-8

6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2992484
CAS No.: 1505900-70-8
M. Wt: 197.58
InChI Key: XPEICUOGPUURNH-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a chlorine atom at the 6th position and a carboxylic acid group at the 4th position further defines its chemical structure .

Preparation Methods

The synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4,6-dichloropyridine-3-carbaldehyde, hydrazine, and N,N-diisopropylethylamine.

    Reaction Conditions: These starting materials are combined in dimethylacetamide (DMA) and stirred at 80°C for four hours.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various bioactive compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be compared with other similar compounds, such as:

  • 6-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
  • 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester
  • 6-Chloro-1H-pyrrolo[3,2-b]pyridine

These compounds share similar structural features but differ in the position and nature of substituents, which can influence their chemical reactivity and biological activities .

Properties

IUPAC Name

6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-1-3(7(12)13)4-2-9-11-6(4)10-5/h1-2H,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEICUOGPUURNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(NN=C2)N=C1Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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